molecular formula C9H5F3N2O B7838611 6-(trifluoromethyl)-1H-quinazolin-4-one

6-(trifluoromethyl)-1H-quinazolin-4-one

Katalognummer: B7838611
Molekulargewicht: 214.14 g/mol
InChI-Schlüssel: PTVVXBQQOLLVJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Trifluoromethyl)-1H-quinazolin-4-one (CAS: 16544-67-5) is a heterocyclic compound with the molecular formula C₉H₅F₃N₂O. It features a quinazolin-4-one core substituted with a trifluoromethyl (-CF₃) group at the 6-position. Key physicochemical properties include a melting point of 209–211°C and a density of 1.51 g/cm³ . This compound is primarily utilized as a pharmaceutical intermediate, serving as a precursor for synthesizing bioactive molecules targeting kinases, opioid receptors, and other therapeutic targets . The trifluoromethyl group enhances lipophilicity, metabolic stability, and binding affinity, aligning with fluorine’s established role in improving drug-like properties .

Eigenschaften

IUPAC Name

6-(trifluoromethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVVXBQQOLLVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-(trifluoromethyl)-1H-quinazolin-4-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly used reagents include organic solvents, acids, and bases, with reaction conditions such as temperature, pressure, and time being carefully monitored.

Industrial Production Methods: In industrial settings, the production of compound “6-(trifluoromethyl)-1H-quinazolin-4-one” is scaled up using large reactors and continuous flow systems. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “6-(trifluoromethyl)-1H-quinazolin-4-one” undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Compound “6-(trifluoromethyl)-1H-quinazolin-4-one” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, infections, and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of compound “6-(trifluoromethyl)-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 6-(trifluoromethyl)-1H-quinazolin-4-one with structurally and functionally related quinazolinone derivatives, focusing on synthesis, biological activity, and physicochemical properties.

Structural and Functional Analogues

3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one
  • Structure : Fused dihydroimidazole and quinazolin-4-one core with a 4-chlorophenyl substituent.
  • Synthesis : Four-step sequence with 60% overall yield .
  • Biological Activity : Demonstrated µ-opioid receptor (µOR) binding comparable to morphine and fentanyl in docking studies. Predicted blood-brain barrier (BBB) permeation and favorable drug-likeness .
  • Key Difference: The fused dihydroimidazole ring and 4-chlorophenyl group confer distinct µOR selectivity, unlike the simpler trifluoromethyl-substituted quinazolinone.
4-Chloro-2-(trifluoromethyl)quinazoline (CAS: 312-73-2)
  • Structure : Chlorine at position 4 and trifluoromethyl at position 2.
  • Synthesis : Synthesized via POCl₃-mediated chlorination with 88% yield .
  • Key Difference: The absence of a fused ring and substitution pattern (Cl at 4 vs.
1-(2,4-Difluorobenzyl)-6-{[3-(trifluoromethyl)pyridin-2-yl]oxy}quinazolin-4(1H)-one
  • Structure: Difluorobenzyl and pyridinyloxy substituents on the quinazolinone core.
  • Synthesis : Multi-step process involving coupling reactions .
  • Key Difference : Additional aromatic and ether substituents enhance steric bulk and electronic effects, likely improving target specificity for kinase inhibition .

Comparative Data Table

Compound Name Core Structure Substituents Synthesis Yield Biological Activity Key Properties
6-(Trifluoromethyl)-1H-quinazolin-4-one Quinazolin-4-one 6-CF₃ - Intermediate for drug design Mp 209–211°C, density 1.51 g/cm³
3a-(4-Chlorophenyl)-1-methyl... Fused dihydroimidazole 4-ClPh, methyl 60% µOR ligand (analgesic) Predicted BBB permeation
4-Chloro-2-(trifluoromethyl)quinazoline Quinazoline 4-Cl, 2-CF₃ 88% - High crystallinity
6-Methyl-7-(trifluoromethyl)quinazolin-4-ol Quinazolin-4-one 6-CH₃, 7-CF₃ - Kinase inhibitor intermediate Improved solubility vs. parent

Key Findings

Synthetic Efficiency: Trifluoromethylated quinazolinones exhibit variable yields depending on substituents. For example, 4-chloro-2-(trifluoromethyl)quinazoline achieves 88% yield via POCl₃ chlorination, while fused derivatives like the dihydroimidazole compound require multi-step syntheses .

Biological Activity: Fused-ring derivatives (e.g., ) show µOR binding, whereas simpler trifluoromethylated quinazolinones are intermediates for kinase inhibitors. The CF₃ group enhances ligand-receptor interactions through hydrophobic and electronic effects .

Derivatives with hydrophilic substituents (e.g., pyridinyloxy groups) may address this .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.